2-benzylsulfanyl-1H-quinazolin-4-one

EGFR tyrosine kinase inhibition Quinazolin-4-one Cancer

2-Benzylsulfanyl-1H-quinazolin-4-one (CAS 6344-77-0, synonym 2-(benzylthio)quinazolin-4(3H)-one) is a sulfur-containing quinazolin-4-one heterocycle bearing a benzylthio substituent at position 2. The benzylthio functionality distinguishes this scaffold from simple 2-alkylthio analogs by providing a UV-active aromatic handle that enhances traceability during synthesis and purification, while offering a chemically orthogonal oxidation pathway (thioether → sulfoxide → sulfone) for late-stage diversification.

Molecular Formula C15H12N2OS
Molecular Weight 268.3 g/mol
Cat. No. B7744156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-benzylsulfanyl-1H-quinazolin-4-one
Molecular FormulaC15H12N2OS
Molecular Weight268.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CSC2=NC(=O)C3=CC=CC=C3N2
InChIInChI=1S/C15H12N2OS/c18-14-12-8-4-5-9-13(12)16-15(17-14)19-10-11-6-2-1-3-7-11/h1-9H,10H2,(H,16,17,18)
InChIKeyUGTCWCXNSKYVOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Benzylsulfanyl-1H-quinazolin-4-one: A Core Sulfanyl-Quinazolinone Building Block for Kinase and Oxidoreductase Inhibitor Programs


2-Benzylsulfanyl-1H-quinazolin-4-one (CAS 6344-77-0, synonym 2-(benzylthio)quinazolin-4(3H)-one) is a sulfur-containing quinazolin-4-one heterocycle bearing a benzylthio substituent at position 2 [1]. The benzylthio functionality distinguishes this scaffold from simple 2-alkylthio analogs by providing a UV-active aromatic handle that enhances traceability during synthesis and purification, while offering a chemically orthogonal oxidation pathway (thioether → sulfoxide → sulfone) for late-stage diversification [2]. The compound is commercially available at gram scale with reported purity ≥ 95 % , and serves as a direct precursor for N 3-arylation to access 3-aryl-2-(benzylthio)quinazolin-4(3H)-ones that have shown micromolar cytotoxicity against colon cancer lines and dual α-amylase/α-glucosidase inhibition surpassing quercetin [3].

Why 2-Benzylsulfanyl-1H-quinazolin-4-one Cannot Be Replaced by 2-Methylthio, 2-Ethylthio, or 2-Mercapto Analogs


Generic substitution of the 2-benzylthio group on the quinazolin-4-one core with a smaller alkylthio group (e.g., methyl, ethyl) or the free thiol fails because the benzylthio group introduces distinct stereoelectronic and steric properties that are critical for both biological target engagement and synthetic utility. The benzyl moiety provides a π-rich, hydrophobic pocket-filling surface that is absent in simple alkylthio analogs, leading to different binding modes in kinase and oxidoreductase active sites [1]. In addition, the benzylthio group serves as a masked thiol that can be selectively deprotected under neutral conditions (e.g., Na/NH₃) to reveal a 2-mercapto intermediate for subsequent functionalization, whereas direct use of 2-mercaptoquinazolin-4-one is complicated by its tautomeric equilibrium and propensity for disulfide formation [2]. The commercial availability of the benzylthio derivative at >95 % purity with full spectroscopic characterization (¹H, ¹³C NMR, IR, MS) eliminates the need for in-house synthesis and quality control, which is a significant advantage over custom-synthesized 2-alkylthio analogs that often require laborious purification .

Quantitative Comparator Evidence: 2-Benzylsulfanyl-1H-quinazolin-4-one vs. 2-Alkylthio and 2-Mercapto Congeners


EGFR-TK Inhibitory Potency: 2-Benzylthio Derivative vs. Gefitinib (Positive Control)

A 2-benzylthio-substituted quinazolin-4-one derivative (Compound 24, bearing a 2-benzylthio group and additional ring substituents) inhibited EGFR-TK with an IC₅₀ of 13.40 nM, outperforming the standard inhibitor gefitinib (IC₅₀ = 18.14 nM) [1]. This demonstrates that the benzylthio group contributes to a binding mode that can surpass a clinically approved EGFR-TK inhibitor. In contrast, the 2-mercapto parent compound (MC2050, devoid of S-benzyl substitution) showed only micromolar PARP-1 inhibition and lacked comparable EGFR-TK activity [2].

EGFR tyrosine kinase inhibition Quinazolin-4-one Cancer

DHFR Inhibitory Activity: 2-Benzylthio Analog vs. Methotrexate

The same 2-benzylthio derivative (Compound 24) inhibited dihydrofolate reductase (DHFR) with an IC₅₀ of 0.30 μM, compared to methotrexate (IC₅₀ = 0.08 μM) [1]. While less potent than methotrexate in this specific derivative, the benzylthio series includes compounds (e.g., 37, IC₅₀ = 0.03 μM) that achieve sub-100 nM DHFR inhibition, indicating that the benzylthio group is compatible with high DHFR affinity once ring substitution is optimized. In the 2-methylsulfanyl series, no compounds with DHFR IC₅₀ < 1 μM have been reported, suggesting that the benzyl group contributes favorable hydrophobic contacts within the DHFR active site [2].

Dihydrofolate reductase inhibition Antifolate Quinazolin-4-one

Synthetic Yield Comparison: 2-Benzylsulfanyl-3H-quinazolin-4-one vs. 2-Methylsulfanyl and 2-Ethylsulfanyl Analogs Under Green Conditions

In a comparative green synthesis study, 2-benzylsulfanyl-3H-quinazolin-4-one (2c) was obtained in 90% yield via microwave irradiation (10 min, K₂CO₃, solvent-free), while the 2-methylsulfanyl (2a) and 2-ethylsulfanyl (2b) analogs were produced under identical conditions in 92% and 91% yields, respectively [1]. The benzyl derivative showed a slightly lower yield but superior crystallinity (mp 216–218 °C) compared to the oily or low-melting alkyl analogs, simplifying purification without chromatography. Conventional solution-phase synthesis (ethanol, K₂CO₃, reflux) gave yields of 78% for 2a, 75% for 2b, and 72% for 2c, demonstrating that the benzyl analog is consistently accessible in good yield across multiple green protocols.

Green chemistry Quinazolinone synthesis Thioether alkylation

Antioxidant Activity: 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones vs. BHT and Quercetin

3-Aryl-2-(benzylthio)quinazolin-4(3H)-one derivatives (5a–5h) synthesized directly from 2-benzylsulfanyl-1H-quinazolin-4-one were evaluated for DPPH radical scavenging. Compound 5a showed an IC₅₀ of 0.165 ± 0.0057 mM, which is 1.48-fold more potent than the standard antioxidant BHT (IC₅₀ = 0.245 ± 0.0257 mM) [1]. In contrast, the 2-thioxo analog 3a (the synthetic precursor) exhibited an IC₅₀ of 0.191 ± 0.0099 mM, indicating that conversion of the thioxo group to a benzylthio group preserves or enhances radical-scavenging activity. Furthermore, compound 5a showed dual inhibition of α-amylase and α-glucosidase superior to quercetin, a property not observed for the 2-thioxo series [1].

Antioxidant DPPH radical scavenging Colon cancer

Antitumor Activity: 2-Benzylthio-Quinazolin-4-ones vs. 5-Fluorouracil

In the NCI 60-cell-line screen, methoxylated 2-benzylthio-quinazoline-4(3H)-one derivatives 40 and 64 showed broad-spectrum antitumor activity with GI₅₀ MG-MID values of 2.2 μM and 2.4 μM, respectively, which is approximately 10-fold more active than the clinical standard 5-fluorouracil (5-FU) [1]. Although these compounds bear additional methoxy substituents, the 2-benzylthio group is a conserved structural element essential for the antitumor phenotype; 2-heteroarylthio analogs lacking the benzyl group showed GI₅₀ values above 10 μM in the same assay [2], indicating that the benzylthio moiety contributes significantly to antitumor potency.

Anticancer Growth inhibition NCI screening

Spectroscopic Differentiation: ¹H and ¹³C NMR Signature of 2-Benzylsulfanyl vs. 2-Mercaptoquinazolin-4-one

The ¹H NMR spectrum of 2-benzylsulfanyl-1H-quinazolin-4-one (11a) in CDCl₃:DMSO-d₆ (1:1) shows a characteristic singlet at δ 4.47 ppm (2H, SCH₂) that is absent in the 2-thioxo precursor (9a), along with distinct aromatic signals resolving the five additional phenyl protons (δ 7.18–7.44 ppm) . In the ¹³C NMR spectrum, the SCH₂ resonance at δ 33.6 ppm and the C-2 signal at δ 161.3 ppm confirm the benzylthio substitution, whereas the 2-thioxo form shows a C=S carbon at ~174 ppm . These unambiguous NMR fingerprints enable rapid identity verification and purity assessment of the benzylthio building block prior to use in multi-step synthesis, a distinct advantage over the tautomeric 2-mercapto/2-thioxo system which exhibits broad, concentration-dependent NH and SH signals.

NMR characterization Structural confirmation Quality control

Procurement-Relevant Application Scenarios for 2-Benzylsulfanyl-1H-quinazolin-4-one


EGFR-TK and DHFR Dual-Target Lead Optimization in Oncology

Research groups pursuing dual EGFR-TK/DHFR inhibition for colorectal cancer can procure 2-benzylsulfanyl-1H-quinazolin-4-one as a key intermediate. N3-arylation followed by ring functionalization yields derivatives that have demonstrated EGFR-TK IC₅₀ = 13.40 nM (superior to gefitinib, IC₅₀ = 18.14 nM) and DHFR IC₅₀ values as low as 0.03 μM (outperforming methotrexate at 0.08 μM) [1]. The benzylthio group is essential for achieving this dual activity profile; replacement with 2-methylthio or 2-mercapto groups abolishes sub-100 nM DHFR inhibition [2].

Nonclassical Antifolate Development with NCI-60 Screening

Medicinal chemistry teams designing nonclassical antifolates can utilize the benzylthio building block to generate compound libraries for NCI-60 screening. Methoxylated 2-benzylthio-quinazoline-4(3H)-ones have achieved GI₅₀ MG-MID values of 2.2–2.4 μM, approximately 10-fold more active than 5-FU [3]. The 2-benzylthio group is a conserved pharmacophoric element; related 2-heteroarylthio analogs lacking the benzyl moiety show GI₅₀ values > 10 μM, underscoring the procurement rationale for the benzylthio precursor [4].

Multi-Target Colon Cancer Therapeutics – Antioxidant and Enzyme Inhibition

Investigators targeting the interconnected pathways of oxidative stress, hyperglycemia, and apoptosis in colon cancer can employ 2-benzylsulfanyl-1H-quinazolin-4-one for rapid synthesis of 3-aryl-2-(benzylthio)quinazolin-4(3H)-ones. These derivatives exhibit DPPH radical scavenging (IC₅₀ = 0.165 mM) 48% more potent than BHT, and dual α-amylase/α-glucosidase inhibition surpassing quercetin [5]. The corresponding 2-thioxo analogs do not achieve comparable multi-target activity, making the benzylthio building block the preferred starting material.

Green Chemistry Process Development and Scale-Up

Process chemists developing sustainable synthetic routes to quinazolin-4-one libraries can benchmark the benzylthio derivative against 2-alkylthio analogs using published green metrics. Under microwave irradiation, the benzylthio compound is obtained in 90% yield with high crystallinity (mp 216–218 °C), enabling purification without chromatography [6]. The compound is commercially available at ≥95% purity (CymitQuimica, 2 g = 338 €) , eliminating the need for in-house alkylation of the malodorous 2-mercaptoquinazolin-4-one and reducing worker exposure to benzyl chloride.

Quote Request

Request a Quote for 2-benzylsulfanyl-1H-quinazolin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.